3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-fluorocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4H,1-3,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPNUASIGSFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride involves several steps, including the fluorination of cyclopentane derivatives and subsequent amination and carboxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is being investigated for its potential as a therapeutic agent. The compound's unique structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. Notably, it has shown promise as an enzyme inhibitor, particularly in the context of GABA aminotransferase (GABA-AT) inhibition, which is crucial for neurological disorder treatments .
Positron Emission Tomography (PET) Imaging
The compound is utilized in the development of radiolabeled derivatives for PET imaging. Its ability to be transported across cellular membranes via amino acid transport systems (primarily system L and system ASC) makes it an effective agent for targeting tumors . Research indicates that derivatives of this compound can provide high tumor-to-background ratios in imaging studies, making them valuable for cancer diagnostics .
Research has highlighted the significant biological activity of this compound. Its transport mechanisms through specific amino acid transport systems enhance its potential applications in cancer treatment and imaging . The compound's interactions with enzymes suggest further pharmacological potential, warranting additional investigation into its therapeutic uses.
Case Study 1: Prostate Cancer Imaging
A notable case study involved a prostate cancer patient who underwent radiation treatment and was scanned using a novel radiotracer based on this compound. The study demonstrated the compound's effectiveness in visualizing prostate cancer through PET imaging, providing insights into tumor localization and treatment response .
Case Study 2: GABA-AT Inhibition
Another study investigated the inhibitory effects of derivatives of this compound on GABA aminotransferase, revealing its potential as a treatment strategy for neurological disorders. The findings indicated that certain derivatives exhibited significantly enhanced binding affinities compared to existing inhibitors, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-fluorocyclopentane-1-carboxylic acid: Similar in structure but without the hydrochloride component.
3-amino-1-fluorocyclopentane-1-carboxylic acid methyl ester: A methyl ester derivative with different chemical properties.
3-amino-1-fluorocyclopentane-1-carboxylic acid ethyl ester: An ethyl ester derivative with unique reactivity.
Uniqueness
3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is unique due to its hydrochloride component, which can influence its solubility, stability, and reactivity. This makes it particularly useful in specific chemical and biological applications where these properties are advantageous.
Biological Activity
3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative that has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring a fluorine atom and an amino group, enhances its potential applications in various therapeutic areas, including cancer imaging and treatment.
Chemical Structure and Properties
The compound is characterized by its cyclic structure, which allows for specific interactions within biological systems. Its molecular formula is CHClFNO, and it exhibits properties that facilitate its transport across cellular membranes via amino acid transport systems, particularly system L and system ASC.
This compound interacts with various biological targets, primarily through its ability to be transported into cells. Research indicates that it is predominantly taken up by system L, which is crucial for delivering the compound to tissues requiring imaging or therapeutic intervention . Additionally, its interaction with enzymes involved in amino acid metabolism suggests further pharmacological potential.
Biological Activity and Applications
The biological activity of this compound has been explored in several studies, particularly concerning its use as a radiolabeled agent for positron emission tomography (PET). Here are some key findings:
- Tumor Targeting : Studies have demonstrated that derivatives of this compound show high tumor avidity and stability in vivo. For instance, radiolabeled analogs have been shown to effectively target gliosarcoma cells, with significant uptake observed in tumor tissues compared to normal brain tissue .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it relevant for conditions such as Alzheimer's and Parkinson's disease .
- Pharmaceutical Development : It serves as a building block in synthesizing drugs aimed at neurological disorders and other diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Prostate Cancer Imaging : A pilot study involving prostate cancer patients utilized a radiotracer derived from this compound. The study reported enhanced imaging capabilities for detecting recurrent prostate cancer using PET/CT scans, demonstrating improved tumor-to-background ratios compared to traditional imaging agents .
- Glioblastoma Assessment : In preclinical models, the compound's analogs showed promising results in detecting glioblastoma, suggesting its utility in monitoring treatment responses and disease progression .
Comparative Analysis
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Aminocyclopentanecarboxylic acid hydrochloride | Contains an amino group and a carboxylic acid | Lacks fluorine; primarily used as a building block |
| 1-Fluorocyclopentanecarboxylic acid | Fluorinated cyclopentane without an amino group | Focused on synthetic applications |
| 4-Amino-2-fluorobutanoic acid | Linear structure with fluorine and amino groups | Different carbon skeleton; potential for diverse applications |
The cyclic structure combined with both an amino and a fluorinated moiety enhances the bioactivity of this compound compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclopropane ring formation, amine protection, fluorination, and salt formation. For example:
Cyclopropane Intermediate : Start with cyclopentane derivatives, such as 1-(phenylselanyl)cyclopentane, to introduce rigidity.
Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during fluorination steps .
Fluorination : Employ difluoromethylenyl reagents under controlled temperatures (0°C to room temperature) to ensure regioselectivity .
Deprotection and Salt Formation : Remove Boc groups using trifluoroacetic acid (TFA), followed by HCl treatment to form the hydrochloride salt .
- Key Parameters : Solvent choice (methanol/water mixtures), reaction time (20 hours for hydrolysis), and purification via silica gel chromatography .
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- PPE : Use gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of hazardous vapors .
- Storage : Keep in a cool, dry environment (2–8°C) in airtight containers to prevent degradation .
- Disposal : Absorb spills with silica gel or acid-neutralizing adsorbents, and dispose of waste according to institutional guidelines .
Q. What analytical techniques are critical for structural confirmation?
- Techniques and Data Interpretation :
- NMR Spectroscopy : , , and NMR (e.g., δ −88.52 ppm for fluorinated groups) confirm regiochemistry and purity .
- X-ray Crystallography : Resolve stereochemical ambiguities using synchrotron radiation (e.g., Advanced Photon Source facilities) .
- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+Na] at 456.0498) .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Strategies :
- Density Functional Theory (DFT) : Predict fluorination transition states and optimize reaction pathways .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to rationalize binding modes observed in vitro .
Q. What strategies resolve contradictions in stereochemical outcomes across studies?
- Approach :
Cross-Validation : Combine NMR coupling constants (e.g., for axial protons) with X-ray data to confirm stereochemistry .
Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers and assign configurations .
Dynamic NMR : Monitor temperature-dependent splitting to identify rotamers or conformational flexibility .
Q. How does the fluorinated cyclopropane moiety influence pharmacological activity?
- Mechanistic Insights :
- Rigidity and Binding : The fluorinated cyclopropane enhances rigidity, improving binding affinity to targets like GABA receptors .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in vivo .
- Experimental Design :
- In Vitro Assays : Measure IC values against target enzymes using fluorogenic substrates.
- SAR Studies : Compare activity of fluorinated vs. non-fluorinated analogs to isolate fluorine’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
